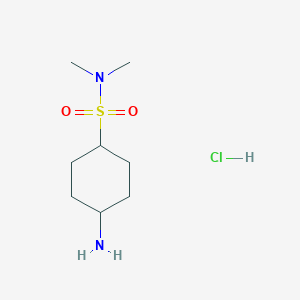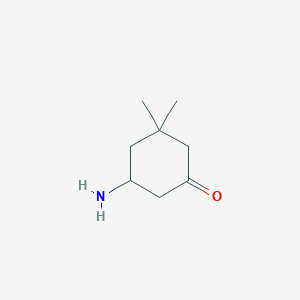
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a thiazole ring, and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation reactions.
Attachment of the Benzyl Group: The benzyl group can be attached through nucleophilic substitution reactions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzyl and thiazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound might be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial applications.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound might interfere with signal transduction pathways, altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-hydroxy-N-(4-benzyl)pyrrolidine-2-carboxamide: Lacks the thiazole ring.
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)phenyl)pyrrolidine-2-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is unique due to the presence of both the thiazole and benzyl groups, which might confer specific chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C16H19N3O2S |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2S/c1-10-15(22-9-19-10)12-4-2-11(3-5-12)7-18-16(21)14-6-13(20)8-17-14/h2-5,9,13-14,17,20H,6-8H2,1H3,(H,18,21)/t13-,14+/m1/s1 |
Clave InChI |
DQZGBGLZCXHVCB-KGLIPLIRSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


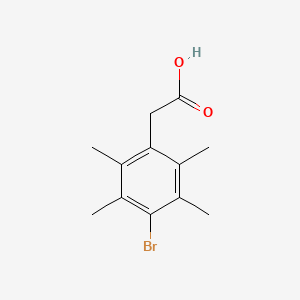
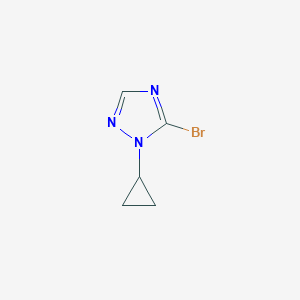
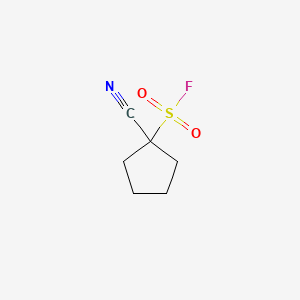
![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
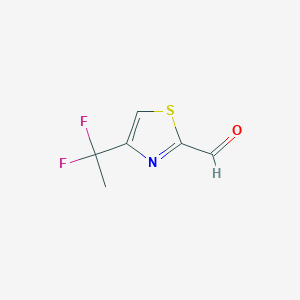

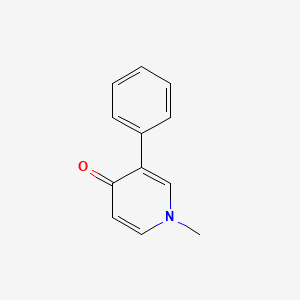

![(S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)
